

A Technical Guide to the Physicochemical Characterization of 4-Ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxy-2-fluorobenzaldehyde**

Cat. No.: **B112740**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the key physical properties of **4-Ethoxy-2-fluorobenzaldehyde**, a valuable building block in organic synthesis and medicinal chemistry. While experimental data for this specific compound is not extensively published, this document outlines methodologies for its characterization, drawing upon established principles and data from structurally related analogs. This guide is intended to equip researchers with the foundational knowledge to confidently handle and characterize **4-Ethoxy-2-fluorobenzaldehyde** in a laboratory setting.

Introduction to 4-Ethoxy-2-fluorobenzaldehyde: A Molecule of Interest

4-Ethoxy-2-fluorobenzaldehyde, identified by its CAS number 532965-74-5, is an aromatic aldehyde with the molecular formula $C_9H_9FO_2$ and a molecular weight of approximately 168.16 g/mol. ^{[1][2]} Its structure, featuring an ethoxy group and a fluorine atom on the benzaldehyde scaffold, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, a feature of great interest in drug discovery. ^[3]

Table 1: Chemical Identifiers for **4-Ethoxy-2-fluorobenzaldehyde**

Identifier	Value	Source(s)
CAS Number	532965-74-5	[1] [2] [4]
Molecular Formula	C ₉ H ₉ FO ₂	[1] [2] [4]
Molecular Weight	168.16 g/mol	[2]
InChI Key	LEWUMBLYABWTTC- UHFFFAOYSA-N	[4]
SMILES	CCOC1=CC(F)=C(C=O)C=C1	[1]

Physical Properties: Estimation and Experimental Determination

Precise, experimentally determined physical properties for **4-Ethoxy-2-fluorobenzaldehyde**, such as boiling point and density, are not readily available in the public domain. However, we can estimate these properties by examining trends in structurally similar compounds. For definitive values, experimental determination is paramount.

Table 2: Physical Properties of **4-Ethoxy-2-fluorobenzaldehyde** and Related Compounds

Compound	Boiling Point (°C)	Density (g/mL)
4-Ethoxy-2-fluorobenzaldehyde	Estimated: 230-250	Estimated: 1.1-1.2
4-Ethoxybenzaldehyde	249-250 @ 760 mmHg	1.078-1.084
4-Fluorobenzaldehyde	181 @ 760 mmHg	1.157 @ 25 °C
2-Ethoxy-4-fluorobenzaldehyde	Not Available	Not Available

Disclaimer: The boiling point and density for **4-Ethoxy-2-fluorobenzaldehyde** are estimations based on the properties of structurally similar compounds and should be confirmed by

experimental measurement.

Boiling Point Determination: A Guide to Method Selection

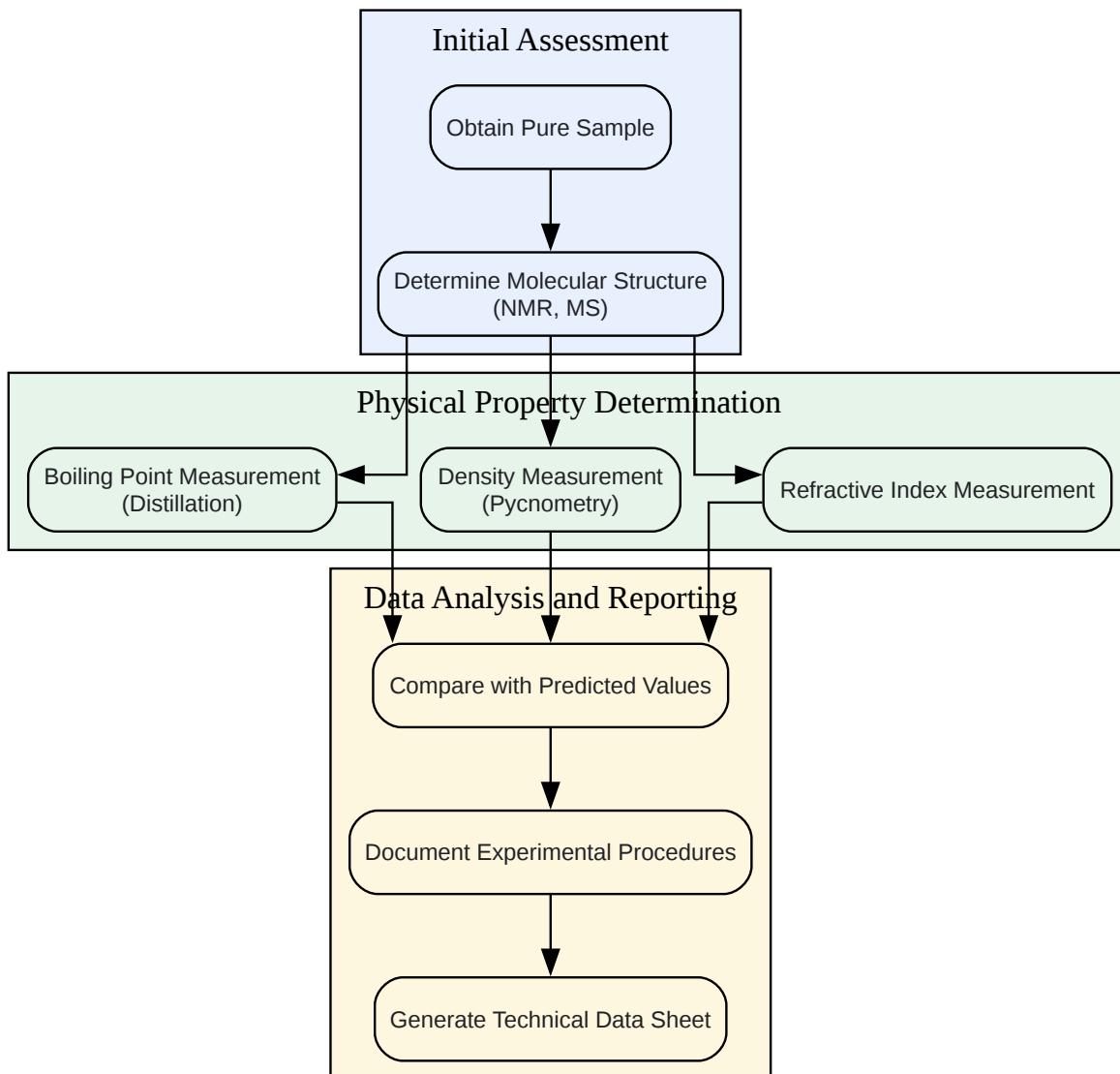
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like **4-Ethoxy-2-fluorobenzaldehyde**, which is expected to have a relatively high boiling point, distillation is the most common method for determination.

This protocol outlines the standard procedure for determining the boiling point of a liquid organic compound at atmospheric pressure.

- **Apparatus Setup:** Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
- **Sample Preparation:** Place a small volume of **4-Ethoxy-2-fluorobenzaldehyde** (typically 5-10 mL) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second).
- **Temperature Reading:** The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer as the liquid condenses and is collected in the receiving flask. Record the temperature range over which the majority of the liquid distills.
- **Pressure Correction:** If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary to report the normal boiling point.

Causality Behind Experimental Choices: The use of boiling chips is crucial to prevent bumping and ensure a controlled boiling process. A slow distillation rate is essential for achieving thermal equilibrium between the liquid and vapor phases, leading to an accurate boiling point measurement.

Density Determination: Precision and Accuracy


Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

- **Pycnometer Calibration:** Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately.
- **Filling with Water:** Fill the pycnometer with deionized water of a known temperature and weigh it again. The density of water at that temperature is known, allowing for the precise determination of the pycnometer's volume.
- **Sample Measurement:** Empty and dry the pycnometer. Fill it with **4-Ethoxy-2-fluorobenzaldehyde** at the same temperature as the water and weigh it.
- **Calculation:** The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Trustworthiness of the Protocol: This method is self-validating as the calibration with a standard (water) ensures the accuracy of the volume measurement, which is critical for obtaining a reliable density value.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized compound like **4-Ethoxy-2-fluorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the characterization of a chemical compound.

Conclusion

While specific experimental data for the boiling point and density of **4-Ethoxy-2-fluorobenzaldehyde** are not readily found in the literature, this guide provides a robust framework for their determination. By leveraging data from analogous structures and employing

standardized experimental protocols, researchers can confidently characterize this and other novel compounds. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible data, which is the cornerstone of advancing chemical and pharmaceutical research.

References

- AA Blocks. **4-Ethoxy-2-fluorobenzaldehyde**. [Link]
- PubChem. 4-Ethoxybenzaldehyde. [Link]
- PubChem. 4-Fluoro-2-methoxybenzaldehyde. [Link]
- Chem-Impex. 4-Fluorobenzaldehyde. [Link]
- Oriental Journal of Chemistry.
- PubChem. 4-Fluorobenzaldehyde. [Link]
- Wikipedia. Fluorobenzaldehyde. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. aablocks.com [aablocks.com]
- 2. **4-ETHOXY-2-FLUOROBENZALDEHYDE** synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. **4-Ethoxy-2-fluorobenzaldehyde** | [CymitQuimica](http://cymitquimica.com) [cymitquimica.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of 4-Ethoxy-2-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112740#physical-properties-of-4-ethoxy-2-fluorobenzaldehyde-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com